Benzyl glycolate

Description

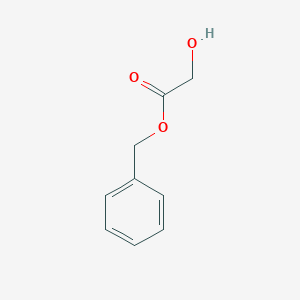

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYJBEIOKFRWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340075 | |

| Record name | Benzyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80409-16-1, 30379-58-9 | |

| Record name | Benzyl (1)-glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Glycolate from Glycolic Acid and Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing benzyl (B1604629) glycolate (B3277807), a valuable ester intermediate in the pharmaceutical and polymer industries.[1][2] The document details two core methodologies: the direct acid-catalyzed esterification of glycolic acid with benzyl alcohol (Fischer Esterification) and the nucleophilic substitution of a glycolate salt with benzyl bromide.

This guide offers detailed experimental protocols, a comparative analysis of quantitative data, and visual workflows to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Introduction

Benzyl glycolate (C₉H₁₀O₃) is a benzyl ester of glycolic acid, appearing as a colorless to pale yellow liquid.[3] Its utility as a precursor for monosaccharide building blocks and in the synthesis of novel bioerodible phosphazene polymers underscores its importance in medicinal chemistry and materials science.[4] The selection of a synthetic pathway is critical for achieving high yields, purity, and cost-effectiveness. This guide explores the two predominant methods for its synthesis.

Core Synthetic Methodologies

Two primary synthetic routes for this compound are Fischer-Speier esterification and nucleophilic substitution.

Fischer-Speier Esterification

This classic method involves the reaction of glycolic acid and benzyl alcohol in the presence of an acid catalyst.[5] The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the ester product.[5][6] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[7]

Nucleophilic Substitution

An alternative route involves a two-step process beginning with the deprotonation of glycolic acid by a base to form a more nucleophilic glycolate anion.[5] This anion then undergoes a nucleophilic substitution reaction with benzyl bromide to form the ester.[5] This method avoids the need for strong acids and the continuous removal of water.[5]

Comparative Data on Synthetic Routes

The selection of a synthetic method often depends on factors such as desired yield, reaction time, and available reagents. The following table summarizes key quantitative data for the two primary routes to this compound.

| Parameter | Fischer Esterification (Heterogeneous Catalyst) | Nucleophilic Substitution |

| Catalyst/Base | Perfluorosulfonic acid resin[5] | Cesium Carbonate (Cs₂CO₃)[8] |

| Solvent(s) | Benzene (B151609) (as a water-carrying agent)[5] | Methanol (B129727), Water, DMF[8] |

| Reactant Molar Ratio | Glycolic Acid : Benzyl Alcohol (1:3)[5] | Glycolic Acid : Benzyl Bromide (1:1.05)[8] |

| Reaction Temperature | Reflux[5] | Room Temperature[8] |

| Reaction Time | 23 hours[5] | ~24.5 hours (30 min salt formation + 24h reaction)[8] |

| Reported Yield | 80%[5] | 97%[8] |

| Purification Method | Reduced pressure distillation[5] | Extraction and concentration[8] |

Detailed Experimental Protocols

Method 1: Fischer Esterification using a Heterogeneous Catalyst

This protocol is adapted from a patented procedure and utilizes a solid acid catalyst, which simplifies purification.[5]

Materials:

-

Glycolic acid (10 mol, 760 g)

-

Anhydrous benzyl alcohol (30 mol, 3.10 L)

-

Benzene (3.5 L)

-

Perfluorosulfonic acid resin (1000 g)

Equipment:

-

10 L two-necked flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Reflux condenser

-

Dean-Stark water separator

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To the 10 L two-necked flask, add glycolic acid, anhydrous benzyl alcohol, benzene, perfluorosulfonic acid resin, and a magnetic stirring bar.

-

Assemble the flask with the water separator and reflux condenser.

-

With stirring, heat the mixture to reflux using the oil bath.

-

Continue refluxing for 23 hours, or until no more water is collected in the water separator.

-

Cool the reaction mixture to room temperature and filter to remove the perfluorosulfonic acid resin.

-

Concentrate the filtrate using a rotary evaporator to remove the benzene and excess anhydrous benzyl alcohol.

-

Purify the remaining residue by distillation under reduced pressure, collecting the fraction at 136 °C/14 mmHg to obtain pure this compound.

Method 2: Nucleophilic Substitution

This protocol is based on a general procedure for the synthesis of phenylmethyl ethanoates.[8]

Materials:

-

2-Hydroxyacetic acid (70% aqueous solution, 12.0 mmol, 889 mg)

-

Cesium carbonate (Cs₂CO₃, 6.00 mmol, 1955 mg)

-

Methanol (22 mL)

-

Water (4 mL)

-

Dimethylformamide (DMF, 18 mL)

-

Benzyl bromide (12.6 mmol, 2155 mg)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, prepare a suspension of 2-hydroxyacetic acid and cesium carbonate in a solvent mixture of methanol and water.

-

Stir the suspension for 30 minutes at room temperature.

-

Remove the solvent using a rotary evaporator.

-

Dissolve the resulting residue in DMF, pre-cooled to 0 °C.

-

After 10 minutes, add benzyl bromide to the reaction mixture.

-

Continue stirring the reaction mixture for 24 hours at room temperature.

-

Upon completion, quench the reaction with brine (20 mL).

-

Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate (3 x 25 mL).

-

Wash the combined organic extracts sequentially with water (25 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford this compound as a colorless liquid.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

References

- 1. 乙醇酸苯甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% 30379-58-9 India [ottokemi.com]

- 3. Buy this compound | 30379-58-9 [smolecule.com]

- 4. 乙醇酸苯甲酯 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. This compound | 30379-58-9 | Benchchem [benchchem.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. This compound CAS#: 30379-58-9 [m.chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) glycolate (B3277807) (CAS No. 30379-58-9), the benzyl ester of glycolic acid, is a versatile organic compound with applications in chemical synthesis and potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological interactions, particularly with the innate immune system. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical research.

Physicochemical Properties

Benzyl glycolate is a colorless to pale yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

| Boiling Point | 136 °C at 14 mmHg | [2] |

| Density | 1.171 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.527 | [2] |

| Flash Point | > 230 °F (> 110 °C) | [3] |

| pKa (Predicted) | 12.96 ± 0.10 | [4] |

| Solubility | Sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[4] Less soluble in water.[1] |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by its constituent functional groups: a primary hydroxyl group, an ester linkage, and a benzyl group.

Hydrolysis

The ester bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding benzyl alcohol and glycolic acid. This reaction is a key consideration in its stability and metabolic fate.

Esterification

The primary hydroxyl group can undergo further esterification reactions with carboxylic acids or their derivatives to form more complex esters.

Oxidation

The primary hydroxyl group can be oxidized to an aldehyde, forming benzyl glyoxylate, a valuable intermediate in organic synthesis.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from glycolic acid and benzyl alcohol using an acid catalyst and azeotropic removal of water.

Materials:

-

Glycolic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (B28343) (or another suitable azeotroping agent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycolic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

-

Add a sufficient volume of toluene to the flask to allow for efficient reflux and azeotropic removal of water.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Oxidation of this compound to Benzyl Glyoxylate

This protocol outlines the oxidation of the primary alcohol in this compound to an aldehyde.

Materials:

-

This compound

-

Pyridinium (B92312) chlorochromate (PCC) or a TEMPO/co-oxidant system (e.g., sodium hypochlorite)

-

Dichloromethane (B109758) (or other suitable solvent)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equivalent) in a suitable organic solvent such as dichloromethane in a round-bottom flask.

-

Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography to yield pure benzyl glyoxylate.

Analytical Protocols

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).

General Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Separation: Employ a temperature program to separate this compound from other components. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure elution of the analyte.

-

Detection: The FID will generate a signal proportional to the amount of this compound eluting from the column.

-

Quantification: For quantitative analysis, an internal standard should be used, and a calibration curve should be generated using standards of known concentrations.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

General Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For quantitative analysis, ensure a sufficient relaxation delay between scans.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction.

-

Spectral Interpretation: The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the methylene protons of the glycolate moiety. The chemical shifts and coupling patterns can be used to confirm the structure of the compound. For quantitative analysis, the integral of a characteristic peak can be compared to the integral of a known internal standard.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activity, notably through its interaction with the innate immune system.

Interaction with Toll-Like Receptor 4 (TLR4)

This compound has been identified as a molecule that can interact with Toll-Like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. TLR4 is well-known for its role in recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. The interaction of a small molecule like this compound with this receptor suggests its potential as an immunomodulator.

The activation of TLR4 typically involves its association with the co-receptor MD-2. This complex then dimerizes upon ligand binding, initiating downstream signaling cascades. While the precise molecular interactions between this compound and the TLR4/MD-2 complex are not fully elucidated, it is hypothesized that it may act as an agonist, triggering a pro-inflammatory response.

TLR4 Signaling Pathway

The activation of TLR4 leads to the recruitment of adaptor proteins and the initiation of two main signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-dependent pathway: This pathway leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-dependent pathway: This pathway results in the activation of IRF3 and the subsequent production of type I interferons.

The following diagram illustrates the general TLR4 signaling cascade, which is likely initiated by this compound.

Metabolic Pathway

In a biological system, this compound is expected to undergo hydrolysis, catalyzed by esterases, to yield benzyl alcohol and glycolic acid. These metabolites then enter their respective metabolic pathways.

-

Benzyl Alcohol Metabolism: Benzyl alcohol is oxidized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and excreted in the urine.

-

Glycolic Acid Metabolism: Glycolic acid can be oxidized to glyoxylic acid and then to oxalic acid, or it can enter the C2 metabolic pathway.

The following diagram illustrates the metabolic fate of this compound.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. Its synthesis and key chemical transformations can be achieved through established laboratory protocols. The emerging understanding of its biological activity, particularly its interaction with TLR4, opens avenues for its investigation as a potential immunomodulatory agent. This guide provides a foundational resource for researchers to further explore the chemical and biological landscape of this compound. Further studies are warranted to fully elucidate its mechanism of action on TLR4 and to explore its therapeutic potential.

References

- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 乙醇酸苯甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 30379-58-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to Benzyl Glycolate (CAS: 30379-58-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) glycolate (B3277807) (CAS: 30379-58-9) is a benzyl ester of glycolic acid with the molecular formula C₉H₁₀O₃.[1] This colorless to pale yellow liquid serves as a versatile intermediate in organic synthesis, with applications in the fragrance industry, polymer chemistry, and notably, as a precursor in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its utility stems from the presence of a hydroxyl group and an ester functionality, which allow for a variety of chemical transformations. Recent findings have indicated its potential role as a modulator of the innate immune system through interaction with Toll-like receptor 4 (TLR4), suggesting avenues for its application in drug development and immunotherapy research. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of benzyl glycolate, along with detailed experimental protocols and an exploration of its biological activities.

Chemical and Physical Properties

This compound is a stable compound under standard conditions, characterized by its ester and hydroxyl functional groups.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 136 °C at 14 mmHg | [3][4] |

| Density | 1.171 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.527 | [3][4] |

| Solubility | Soluble in organic solvents; sparingly soluble in water. | [2] |

| Flash Point | > 230 °F (> 110 °C) | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 5H, Ar-H), 5.1 (s, 2H, -OCH₂Ph), 4.2 (s, 2H, HOCH₂-) | [1] |

| ¹³C NMR (CDCl₃) | δ 170 (C=O), 136 (Ar-C), 128-128.5 (Ar-CH), 67 (-OCH₂Ph), 61 (HOCH₂-) | [1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 166.17. Fragmentation: m/z 91 (benzyl), m/z 75 (glycolic acid ester moiety). | [1] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being Fischer esterification and Williamson ether synthesis-like reaction.

Fischer Esterification of Glycolic Acid and Benzyl Alcohol

This is a direct and widely used method for the preparation of this compound. The reaction involves the acid-catalyzed condensation of glycolic acid with benzyl alcohol. To drive the equilibrium towards the product, water is typically removed azeotropically.

Experimental Protocol: Fischer Esterification

-

Materials:

-

Glycolic acid (10 mol, 760 g)

-

Anhydrous benzyl alcohol (30 mol, 3.10 L)

-

Benzene (B151609) (3.5 L) as a water-carrying agent

-

Perfluorosulfonic acid resin (1000 g) as a catalyst

-

-

Apparatus:

-

10 L two-necked flask

-

Magnetic stirrer and stirring bar

-

Dean-Stark apparatus

-

Reflux condenser

-

Oil bath

-

Rotary evaporator

-

Vacuum distillation setup

-

-

Procedure:

-

To the 10 L two-necked flask, add glycolic acid, anhydrous benzyl alcohol, benzene, and the perfluorosulfonic acid resin.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

With stirring, heat the mixture to reflux using an oil bath.

-

Continue refluxing for approximately 23 hours, or until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Remove the excess benzyl alcohol and benzene from the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation, collecting the fraction at 136 °C/14 mmHg to obtain pure this compound. The expected yield is approximately 80% (1329 g).

-

Synthesis from Glycolic Acid and Benzyl Bromide

An alternative method involves the reaction of a glycolic acid salt with benzyl bromide. This nucleophilic substitution reaction avoids the need for strong acids and water removal.

Experimental Protocol: Synthesis using Benzyl Bromide

-

Materials:

-

2-hydroxyacetic acid (70% aqueous solution, 12.0 mmol, 889 mg)

-

Cesium carbonate (Cs₂CO₃) (6.00 mmol, 1955 mg)

-

Methanol (B129727) (22 mL)

-

Water (4 mL)

-

Dimethylformamide (DMF) (18 mL)

-

Benzyl bromide (12.6 mmol, 2155 mg)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer and stirring bar

-

Rotary evaporator

-

Separatory funnel

-

-

Procedure:

-

In a round-bottom flask, stir a suspension of 2-hydroxyacetic acid and cesium carbonate in a mixture of methanol and water for 30 minutes at room temperature.

-

Remove the solvent using a rotary evaporator.

-

Dissolve the residue in DMF pre-cooled to 0 °C.

-

After 10 minutes, add benzyl bromide to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Upon completion, quench the reaction with brine (20 mL).

-

Extract the organic layer with ethyl acetate (3 x 25 mL).

-

Wash the combined organic extracts sequentially with water (25 mL) and brine (20 mL).

-

Dry the organic layer over MgSO₄ and concentrate in vacuum to afford benzyl 2-hydroxyacetate as a colorless liquid. The expected yield is approximately 97% (1877 mg).[3]

-

Chemical Reactivity

The chemical reactivity of this compound is dictated by its ester and hydroxyl functional groups.

Hydrolysis

The ester linkage in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield glycolic acid and benzyl alcohol.[1][5]

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a glycolate salt and benzyl alcohol.

Oxidation

The primary hydroxyl group of this compound can be oxidized to an aldehyde, forming benzyl glyoxylate, a useful synthetic intermediate.[1] Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a TEMPO-based system are typically used to avoid over-oxidation to the carboxylic acid.[6]

Experimental Protocol: Oxidation to Benzyl Glyoxylate

-

Materials:

-

This compound (1 equivalent)

-

Dichloromethane (B109758) (DCM) as solvent

-

Pyridinium chlorochromate (PCC) (mild oxidizing agent)

-

Silica (B1680970) gel for column chromatography

-

-

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer and stirring bar

-

Apparatus for thin-layer chromatography (TLC)

-

Filtration setup

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

-

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add PCC to the solution and stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove solid byproducts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to yield pure benzyl 2-oxoacetate.[6]

-

Biological Activity and Interaction with TLR4

This compound has been reported to exhibit biological activity, specifically interacting with Toll-like receptor 4 (TLR4) on macrophages and dendritic cells, leading to the production of inflammatory cytokines.[1] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs). Activation of TLR4 triggers signaling cascades that result in the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory genes.

The interaction of this compound with TLR4 suggests its potential as an immunomodulatory agent, which could be relevant for applications in vaccine adjuvants or as a therapeutic agent in diseases where TLR4 signaling is dysregulated.

Proposed Signaling Pathway

The proposed signaling pathway for this compound-induced TLR4 activation is depicted below. This pathway is analogous to the well-established TLR4 signaling induced by LPS.

Experimental Protocol for Investigating TLR4 Activation

Experimental Protocol: NF-κB Reporter Assay in HEK293-hTLR4 Cells

-

Objective: To determine if this compound can activate the NF-κB signaling pathway through human TLR4.

-

Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen), which are HEK293 cells stably co-transfected with human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Materials:

-

HEK-Blue™ hTLR4 cells

-

DMEM, 10% FBS, penicillin-streptomycin, Normocin™

-

This compound (dissolved in a suitable vehicle, e.g., DMSO, and serially diluted)

-

LPS (positive control)

-

Vehicle control (e.g., DMSO)

-

QUANTI-Blue™ Solution (SEAP detection reagent)

-

96-well plates

-

-

Procedure:

-

Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound and the LPS positive control.

-

Add the different concentrations of this compound, LPS, and the vehicle control to the respective wells.

-

Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

-

Add QUANTI-Blue™ Solution to a new 96-well plate.

-

Transfer a small aliquot of the cell culture supernatant from the stimulated cells to the plate containing QUANTI-Blue™ Solution.

-

Incubate at 37 °C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

-

The level of SEAP activity is proportional to the activation of NF-κB.

-

Applications in Research and Development

This compound's versatile chemical nature and potential biological activity make it a valuable compound in several areas of research and development.

-

Organic Synthesis: It serves as a crucial building block for more complex molecules, including pharmaceuticals and fine chemicals.[1] The benzyl group acts as a protecting group for the carboxylic acid functionality of glycolic acid, which can be removed under mild hydrogenolysis conditions.

-

Carbohydrate Chemistry: this compound is used in the preparation of monosaccharide building blocks for the synthesis of complex carbohydrates and glycoconjugates.[1]

-

Polymer Chemistry: It is a monomer used in the synthesis of polymeric phosphazenes with biodegradable ester side groups, which have potential applications in biomedicine.[1]

-

Drug Development: The immunomodulatory properties of this compound through TLR4 interaction open up possibilities for its investigation as a vaccine adjuvant or as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action and potential therapeutic applications.

-

Fragrance Industry: Due to its pleasant odor, it is used in the formulation of perfumes and cosmetics.[1]

Conclusion

This compound is a versatile chemical compound with established applications in organic synthesis and an emerging role in immunology. This guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols. The potential for this compound to modulate TLR4 signaling presents an exciting opportunity for further research in drug discovery and development. The methodologies outlined herein provide a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule.

References

- 1. Buy this compound | 30379-58-9 [smolecule.com]

- 2. CAS 30379-58-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 30379-58-9 [chemicalbook.com]

- 4. This compound 97 30379-58-9 [sigmaaldrich.com]

- 5. This compound | 30379-58-9 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

Benzyl glycolate molecular weight and formula

An In-depth Technical Guide to Benzyl (B1604629) Glycolate (B3277807)

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. Benzyl glycolate, a benzyl ester of glycolic acid, is a versatile building block in organic synthesis with significant applications in the pharmaceutical and polymer chemistry sectors. This technical guide provides a comprehensive overview of its molecular properties, experimental protocols for its synthesis and analysis, and its role in various synthetic pathways.

Molecular and Physical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| Molecular Weight | 166.17 g/mol [1][2][3] |

| Molecular Formula | C9H10O3[1][2][3] |

| Linear Formula | HOCH2CO2CH2C6H5[4] |

| CAS Number | 30379-58-9[1][2] |

| Density | 1.171 g/mL at 25 °C[1][2][4] |

| Boiling Point | 136 °C at 14 mmHg[1][2][4] |

| Refractive Index | n20/D 1.527[1][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-hydroxyacetic acid with benzyl bromide.[1]

Materials:

-

2-hydroxyacetic acid (70% aqueous solution)

-

Cesium carbonate (Cs2CO3)

-

Water

-

Dimethylformamide (DMF)

-

Benzyl bromide

-

Brine

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO4)

Procedure: [1]

-

A suspension is formed by stirring 2-hydroxyacetic acid (889 mg, 12.0 mmol) and Cs2CO3 (1955 mg, 6.00 mmol) in a solvent mixture of methanol (22 mL) and water (4 mL) for 30 minutes at room temperature.

-

The solvent is subsequently removed, and the residue is dissolved in DMF (18 mL) that has been pre-cooled to 0 °C.

-

After 10 minutes, benzyl bromide (2155 mg, 12.6 mmol) is added, and the reaction mixture is stirred for 24 hours at room temperature.

-

Upon completion, the reaction is quenched with brine (20 mL).

-

The organic layer is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic extract is washed sequentially with water (25 mL) and brine (20 mL).

-

The washed extract is dried over MgSO4 and concentrated in a vacuum to yield benzyl 2-hydroxyacetate as a colorless liquid.

Another prevalent synthetic route is the direct esterification of glycolic acid with benzyl alcohol, often utilizing an acid catalyst.[5]

Analytical Characterization

To ensure the quality and confirm the structure of synthesized this compound, several analytical techniques are employed.

-

Gas Chromatography (GC): Gas chromatography, particularly with flame ionization detection (GC-FID), is the primary method for assessing the purity of this compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation by identifying the characteristic chemical shifts of the aromatic protons, the benzyl methylene (B1212753) group, and the glycolic acid ester moiety.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can also be used to determine the purity and retention time of the product.[1]

Synthetic Applications and Logical Workflow

This compound serves as a crucial intermediate in the synthesis of more complex molecules.[6] It is utilized in the preparation of monosaccharide building blocks, polymeric phosphazenes, and phosphonate (B1237965) dipeptides which may act as potential inhibitors of VanX.[1][4][7][8][9] The benzyl group in this compound can act as a protecting group for the hydroxyl function of the molecule, allowing for selective chemical modifications at other positions.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound | 30379-58-9 [chemicalbook.com]

- 2. This compound, CAS No. 30379-58-9 - iChemical [ichemical.com]

- 3. usbio.net [usbio.net]

- 4. 乙醇酸苯甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy this compound | 30379-58-9 [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. theclinivex.com [theclinivex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound CAS#: 30379-58-9 [m.chemicalbook.com]

Spectroscopic data of benzyl glycolate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) glycolate (B3277807) (CAS: 30379-58-9), a versatile organic compound utilized in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Chemical Structure and Properties

-

IUPAC Name: Benzyl 2-hydroxyacetate

-

Molecular Formula: C₉H₁₀O₃

-

Molecular Weight: 166.17 g/mol

-

Appearance: Colorless to pale yellow liquid

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for benzyl glycolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.2 - 7.4 | Multiplet | Aromatic protons (C₆H₅) |

| 5.1 | Singlet | Benzyl methylene (B1212753) protons (C₆H₅CH ₂) |

| 4.2 | Singlet | Glycolate methylene protons (HOCH ₂) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170 | Carbonyl carbon (C =O) |

| 128 - 136 | Aromatic carbons (C ₆H₅) |

| Not available | Benzyl methylene carbon (C₆H₅C H₂) |

| Not available | Glycolate methylene carbon (HOC H₂) |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Note: Specific, comprehensive IR peak data was not available in the searched literature. A representative spectrum would typically show a broad O-H stretch from the hydroxyl group, C-H stretches from the aromatic and aliphatic portions, a strong C=O stretch from the ester, and C-O stretches.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 166.17 | Data not available | Molecular Ion [M]⁺ |

| 91 | Data not available | Benzyl cation [C₇H₇]⁺ |

| 75 | Data not available | Glycolic acid ester fragment [HOCH₂C(O)O]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

500 MHz NMR Spectrometer

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

A drop of neat this compound liquid is placed directly onto the ATR crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in dichloromethane (B109758) (1 mg/mL).

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40 - 400 m/z

-

Ion Source Temperature: 230 °C

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility of Benzyl Glycolate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) glycolate (B3277807) in organic solvents. Due to the limited availability of direct quantitative data for benzyl glycolate, this document synthesizes qualitative information, presents solubility data for structurally analogous compounds to provide reasonable estimations, and details a standard experimental protocol for precise solubility determination.

Introduction to this compound

This compound is an organic compound formed from the esterification of benzyl alcohol and glycolic acid.[1] It is recognized for its utility in various industrial applications, including the fragrance and cosmetic industries.[1] An understanding of its solubility in organic solvents is critical for its application in formulations, chemical synthesis, and drug development, where it may serve as a solvent, plasticizer, or synthetic intermediate.

Solubility Profile of this compound

To provide a more comprehensive understanding, the following table summarizes the available qualitative information for this compound.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform (B151607) | Sparingly Soluble[2][3][4] |

| Methanol | Slightly Soluble[2][3][4] |

Estimated Solubility Based on Structurally Similar Compounds

To approximate the solubility of this compound, it is useful to examine the solubility of structurally related esters, such as benzyl acetate (B1210297), benzyl propionate, and ethyl glycolate. These compounds share key structural features with this compound, making their solubility behavior a relevant point of comparison.

Table 2: Quantitative Solubility of Structurally Similar Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| Benzyl Acetate | Ethanol (B145695) | Miscible | Room Temperature |

| Ethyl Ether | Miscible | Room Temperature | |

| Acetone | Miscible | Room Temperature | |

| Water | <0.1 g/100 mL | 23 | |

| Benzyl Propionate | Organic Solvents | 1000 g/L | 20 |

| Propylene Glycol | Slightly Soluble | Not Specified | |

| Glycerin | Insoluble | Not Specified | |

| Ethyl Glycolate | Water | Very Soluble | Not Specified |

| Alcohols | Very Soluble | Not Specified | |

| Acetone | Very Soluble | Not Specified | |

| Ethyl Ether | Slightly Soluble | Not Specified | |

| Hydrocarbon Solvents | Sparingly Soluble | Not Specified |

Based on this data, it can be inferred that this compound is likely to exhibit high solubility in common polar organic solvents such as ethanol and acetone, and potentially lower, though still significant, solubility in less polar solvents. Its solubility in water is expected to be low.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise and reliable quantitative solubility data, the universally recognized shake-flask method is recommended. This protocol is adapted from the OECD Guideline 105 for the Testing of Chemicals.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or incubator with shaker

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in an Erlenmeyer flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary test can determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow the excess solute to settle. If necessary, centrifuge the sample at the same temperature to facilitate separation.

-

Sample Collection: Carefully withdraw a sample from the clear, supernatant liquid phase using a pipette or syringe. To ensure no undissolved particles are transferred, it is crucial to filter the sample through a syringe filter that is compatible with the solvent.

-

Quantification: Accurately dilute the collected sample with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains scarce, this guide provides a foundational understanding based on available qualitative information and data from structurally similar compounds. For drug development and formulation purposes where precision is paramount, it is strongly recommended to determine the solubility of this compound in relevant organic solvents using a standardized experimental protocol such as the shake-flask method detailed herein. This will ensure accurate and reliable data for informed decision-making.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Benzyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) glycolate (B3277807), a benzyl ester of glycolic acid, is a versatile chemical intermediate with applications in various fields, including pharmaceuticals and polymer chemistry. A thorough understanding of its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of products in which it is used. This technical guide provides a comprehensive overview of the stability of benzyl glycolate under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It details the primary degradation pathways, identifies key degradation products, and presents methodologies for stability-indicating analysis. The information herein is intended to support researchers and drug development professionals in designing stable formulations and robust analytical methods.

Chemical Structure and Properties

This compound (CAS: 30379-58-9) possesses a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] Its structure features a benzyl ester linkage, which is the primary site of hydrolytic degradation, and a primary hydroxyl group susceptible to oxidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 136 °C at 14 mmHg | [3] |

| Density | 1.171 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.527 | [3] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [3] |

Degradation Pathways

The degradation of this compound is primarily driven by hydrolysis of the ester linkage and oxidation of the primary alcohol. Photodegradation and thermal degradation are also potential pathways.

Hydrolytic Degradation

The ester linkage in this compound is susceptible to cleavage through hydrolysis under both acidic and basic conditions, yielding benzyl alcohol and glycolic acid as the primary degradation products.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate salt (glycolate) and benzyl alcohol.

Diagram 1: Hydrolytic Degradation of this compound

Caption: Hydrolytic cleavage of this compound yields benzyl alcohol and glycolic acid.

Quantitative Data on Hydrolysis:

Table 2: Estimated Hydrolysis Rate of this compound (Based on Benzyl Acetate (B1210297) Data)

| pH | Condition | Estimated Half-life (t½) at 25°C |

| < 4 | Acid-catalyzed | Hours to Days |

| 7 | Neutral | ~38 days[4] |

| > 8 | Base-catalyzed | Minutes to Hours |

Oxidative Degradation

The primary hydroxyl group in the glycolic acid moiety of this compound is susceptible to oxidation. Mild oxidizing agents can convert it to an aldehyde, forming benzyl glyoxylate. Stronger oxidizing conditions could lead to further oxidation to a carboxylic acid, which would result in cleavage of the molecule.

Diagram 2: Oxidative Degradation of this compound

Caption: Oxidation of the primary alcohol in this compound yields benzyl glyoxylate.

Photodegradation

Benzyl esters can undergo photodegradation upon exposure to UV light. The aromatic ring of the benzyl group can absorb UV radiation, leading to the formation of reactive intermediates. While specific studies on this compound are limited, the photolysis of benzyl acetate in the presence of a sensitizer (B1316253) is known to produce bibenzyl and t-butyl benzyl ether (in t-butanol).[4] It is plausible that this compound could undergo similar radical-mediated degradation pathways.

Thermal Degradation

Information on the thermal degradation of this compound is limited. However, its boiling point of 136 °C at 14 mmHg suggests a degree of thermal stability.[3] At elevated temperatures, decomposition is likely to occur, potentially through pathways involving decarboxylation or elimination reactions, although specific products have not been reported.

Enzymatic Degradation

The ester linkage in this compound is a potential substrate for various hydrolases, such as esterases and lipases, which are ubiquitous in biological systems. These enzymes can catalyze the hydrolysis of the ester bond to yield benzyl alcohol and glycolic acid. The rate and extent of enzymatic degradation would depend on the specific enzyme, its concentration, and the reaction conditions. Carboxylic ester hydrolases are known to be involved in the metabolism of many ester-containing drugs.[7]

Diagram 3: Enzymatic Degradation of this compound

Caption: Enzymatic hydrolysis of this compound produces benzyl alcohol and glycolic acid.

Experimental Protocols for Stability Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9] The following are detailed protocols for conducting forced degradation studies on this compound.

General Experimental Workflow

Diagram 4: General Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting and analyzing forced degradation experiments.

Hydrolytic Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature.

-

Withdraw samples at shorter time intervals due to the faster reaction rate (e.g., 0, 15, 30, 60, 120 minutes).

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Incubate the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, 72 hours).

-

Oxidative Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound as described above.

-

Oxidative Stress:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Incubate the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution) before analysis.

-

Photolytic Degradation Protocol

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1) at a concentration of approximately 1 mg/mL.

-

Light Exposure:

-

Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10]

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Analyze both the exposed and control samples after the exposure period.

-

Thermal Degradation Protocol

-

Solid State:

-

Place a known amount of pure this compound in a vial.

-

Heat the sample in an oven at a controlled temperature (e.g., 80 °C).

-

Withdraw samples at appropriate time intervals and dissolve in a suitable solvent for analysis.

-

-

Solution State:

-

Prepare a solution of this compound in a suitable solvent.

-

Heat the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at appropriate time intervals for analysis.

-

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Stability-Indicating HPLC Method

A reversed-phase HPLC method can be developed and validated for the analysis of this compound and its degradation products.

Table 3: Recommended Starting Conditions for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute all components. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm and 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity will be demonstrated by the separation of this compound from its degradation products generated during forced degradation studies.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of degradation products. The molecular ion peak of this compound is observed at m/z 166.17.[11] Fragmentation patterns can reveal characteristic losses, such as the benzyl group (91 Da) and the glycolic acid ester moiety (75 Da).[11] This information can be used to elucidate the structures of the degradation products.

Summary of Degradation Products

Table 4: Summary of Potential Degradation Products of this compound

| Degradation Pathway | Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Hydrolysis | Benzyl Alcohol | C₇H₈O | 108.14 |

| Glycolic Acid | C₂H₄O₃ | 76.05 | |

| Oxidation | Benzyl Glyoxylate | C₉H₈O₃ | 164.16 |

Conclusion

This compound is susceptible to degradation primarily through hydrolysis of its ester linkage and oxidation of its primary alcohol group. Hydrolysis is significantly influenced by pH, with accelerated degradation under both acidic and basic conditions. Photolytic and thermal degradation are also potential pathways that warrant consideration during development and storage. A validated stability-indicating HPLC method is essential for monitoring the stability of this compound and quantifying its degradation products. The information presented in this guide provides a solid foundation for researchers and drug development professionals to ensure the stability and quality of formulations containing this compound.

References

- 1. This compound | 30379-58-9 | TCI Deutschland GmbH [tcichemicals.com]

- 2. CAS 30379-58-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 30379-58-9 [chemicalbook.com]

- 4. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5883290A - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]

- 6. EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. biomedres.us [biomedres.us]

- 9. scispace.com [scispace.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Buy this compound | 30379-58-9 [smolecule.com]

An In-depth Technical Guide to the Synthesis of Benzyl Glycolate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) glycolate (B3277807) through Fischer esterification. It details the underlying chemical principles, offers a specific experimental protocol, and presents quantitative data to support reproducible and efficient synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a thorough understanding of this process.

Introduction

Benzyl glycolate, the ester of benzyl alcohol and glycolic acid, is a valuable chemical intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Its structural features, including a primary hydroxyl group and a benzyl ester moiety, make it a versatile building block.[1] Fischer esterification is a classic and direct method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2] The reaction is reversible and its equilibrium can be manipulated to favor the formation of the ester product, typically by removing water as it is formed or by using an excess of one of the reactants.[3]

This guide will focus on the acid-catalyzed Fischer esterification of glycolic acid with benzyl alcohol to produce this compound.

Reaction Mechanism

The Fischer esterification of glycolic acid with benzyl alcohol proceeds through a series of reversible steps, catalyzed by a strong acid (H⁺). The mechanism is a nucleophilic acyl substitution.

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of glycolic acid, increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Experimental Protocols

While general procedures for Fischer esterification are widely available, a specific protocol for the synthesis of this compound is crucial for reproducibility. The following protocol is adapted from a patented synthesis method.[4]

Materials and Equipment

Reagents:

-

Glycolic Acid (HOCH₂COOH)

-

Benzyl Alcohol (C₆H₅CH₂OH)

-

Perfluorosulfonic acid resin (Catalyst)

-

Benzene (B151609) (Water-carrying agent)

-

Sodium Bicarbonate (NaHCO₃) solution (for washing)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Chloride (NaCl) solution (Brine)

Equipment:

-

Two-necked round-bottom flask

-

Dean-Stark apparatus or water separator

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Synthesis Procedure[4]

-

Reaction Setup: In a 10-liter two-necked flask, add glycolic acid (760 g, 10 mol), anhydrous benzyl alcohol (3.10 liters, 30 mol), benzene (3.5 liters) as a water-carrying agent, and perfluorosulfonic acid resin (1000 g) as the catalyst. Equip the flask with a magnetic stirring bar, a water separator (Dean-Stark trap), a reflux condenser, an oil bath, and a magnetic stirrer.

-

Reaction: With stirring, heat the mixture to reflux. Continue refluxing for 23 hours, or until no more water is collected in the water separator.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Solvent Removal: Remove the excess anhydrous benzyl alcohol and benzene from the filtrate by distillation under reduced pressure using a rotary evaporator.

-

Purification: The remaining crude product is purified by vacuum distillation. Collect the fraction at 136°C/14 mmHg to obtain pure this compound.

General Purification Procedure for Benzyl Esters

For general purification of benzyl esters synthesized via Fischer esterification, the following steps can be followed:[5][6]

-

After cooling the reaction mixture, it is typically diluted with an organic solvent like ethyl acetate.

-

The organic solution is transferred to a separatory funnel and washed sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acid catalyst)

-

Brine (saturated NaCl solution)

-

-

The organic layer is then dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude ester.

-

Further purification can be achieved by distillation or column chromatography.

Data Presentation

The following table summarizes the quantitative data from the cited experimental protocol for the synthesis of this compound.[4]

| Parameter | Value |

| Reactants | |

| Glycolic Acid | 10 mol |

| Benzyl Alcohol | 30 mol |

| Molar Ratio (Glycolic Acid:Benzyl Alcohol) | 1:3 |

| Catalyst | Perfluorosulfonic acid resin |

| Solvent/Water-carrying agent | Benzene |

| Reaction Time | 23 hours |

| Reaction Temperature | Reflux |

| Product Yield | 1329 g (80%) |

| Purification Method | Reduced pressure distillation |

| Boiling Point of Product | 136°C / 14 mmHg |

Visualizations

Fischer Esterification Mechanism

References

- 1. Buy this compound | 30379-58-9 [smolecule.com]

- 2. This compound | 30379-58-9 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN100408544C - The synthetic method of glycolate - Google Patents [patents.google.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Benzyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) glycolate (B3277807), a versatile bifunctional molecule, possesses a primary hydroxyl group whose reactivity is central to its utility in diverse synthetic applications. This technical guide provides a comprehensive analysis of the chemical behavior of this hydroxyl moiety, detailing its involvement in key reactions such as oxidation, acylation, etherification, and polymerization. The document summarizes quantitative data, presents detailed experimental protocols for significant transformations, and offers visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of the molecule's synthetic potential. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

Benzyl glycolate (benzyl 2-hydroxyacetate) is an organic compound featuring both an ester and a primary alcohol functional group.[1] Its chemical structure, C1=CC=C(C=C1)COC(=O)CO, confers a unique reactivity profile that has been exploited in various synthetic strategies.[1] The presence of the hydroxyl group, in particular, opens avenues for a wide range of chemical modifications, making this compound a valuable building block in the synthesis of complex molecules, including monosaccharide building blocks and novel polymeric materials.[1] This guide focuses specifically on the reactivity of the hydroxyl group, providing a detailed exploration of its chemical properties and transformations.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective application in synthesis. The compound exists as a colorless to pale yellow liquid at standard conditions and is characterized by its solubility in organic solvents and lower solubility in water.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Boiling Point | 136 °C at 14 mmHg | [3] |

| Density | 1.171 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.527 | [3] |

| Flash Point | >230 °F (>110 °C) | [1] |

| pKa (predicted) | 12.96 ± 0.10 | [4] |

Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for chemical modification. Its reactivity is influenced by both electronic and steric factors. The adjacent ester group can exert an electron-withdrawing effect, potentially influencing the acidity of the hydroxyl proton.

Oxidation to Benzyl Glyoxylate

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, benzyl glyoxylate, a valuable intermediate in organic synthesis.[1] This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the carboxylic acid.

| Oxidizing Agent | Typical Conditions | Yield | Reference |

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (B109758), room temperature | High | [5] |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant (e.g., sodium hypochlorite) | Dichloromethane, room temperature | High | [5] |

| Potassium permanganate (B83412) or chromium trioxide | Standard conditions | - | [1] |

A solution of this compound (1 equivalent) in dichloromethane is treated with pyridinium chlorochromate (PCC) (1.5 equivalents). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography to afford benzyl glyoxylate.

Acylation Reactions

The hydroxyl group of this compound readily undergoes acylation with acylating agents such as acid anhydrides and acyl chlorides to form the corresponding esters. These reactions are typically catalyzed by a base or a Lewis acid.

A study on the acetylation of benzyl alcohol with acetic anhydride (B1165640) under solvent-free conditions reported a 63% conversion after 24 hours at room temperature, which increased to complete conversion with 100% selectivity to benzyl acetate (B1210297) after 7 hours at 60 °C.[5] While this study was on benzyl alcohol, it provides a reasonable expectation for the reactivity of the structurally similar this compound.

| Acylating Agent | Catalyst/Conditions | Product | Yield | Reference |

| Acetic Anhydride | 60 °C, 7 hours (for benzyl alcohol) | Benzyl 2-acetoxyacetate | Quantitative (expected) | [5] |

To a solution of this compound (1 equivalent) in a suitable solvent such as pyridine (B92270) or dichloromethane, acetic anhydride (1.2 equivalents) is added. A catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction. The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the acetylated product.

Etherification Reactions

The formation of an ether linkage at the hydroxyl position is another important transformation of this compound. The Williamson ether synthesis is a common method employed for this purpose, involving the deprotonation of the alcohol followed by reaction with an alkyl halide.

High yields for the benzylation of alcohols have been reported using benzyl bromide in the presence of solid potassium hydroxide (B78521) without a solvent.[6] For instance, benzyl alcohol was converted to allyl benzyl ether in 96% yield.[6] A similar outcome can be anticipated for the benzylation of this compound.

| Alkylating Agent | Base/Conditions | Product | Yield | Reference |

| Benzyl Bromide | Solid KOH, solvent-free | Benzyl 2-(benzyloxy)acetate | High (expected) | [6] |

To a mixture of this compound (1 equivalent) and powdered potassium hydroxide (2 equivalents), benzyl bromide (1.2 equivalents) is added. The reaction is stirred vigorously at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Role in Tandem Wittig Rearrangement/Aldol (B89426) Reactions

This compound serves as a key substrate in tandem Wittig rearrangement/aldol reactions, a powerful method for the stereoselective synthesis of 1,2-diols.[7][8] This reaction sequence forms two carbon-carbon bonds and two contiguous stereocenters with high diastereoselectivity, often exceeding 20:1.[7][8]

The reaction is initiated by a[1][3]-Wittig rearrangement of the O-benzyl glycolate ester to form an enolate intermediate. This enolate then participates in an aldol reaction with an aldehyde to furnish the syn-1,2-diol product.[7] The reaction proceeds under mild conditions and does not require a strong base.[7]

The stereochemical outcome of this reaction is influenced by several factors, including the metal cation, solvent polarity, and temperature.[9]

| Factor | Effect on Stereochemistry |

| Metal Cation | Determines chelation strength and transition state organization. Li⁺ generally provides higher diastereoselectivity than Na⁺ or K⁺. |

| Solvent Polarity | Affects ion pair separation and transition state structure. Ethereal solvents like diethyl ether often promote higher stereoselectivity. |

| Temperature | Lower temperatures (e.g., -78 °C) enhance diastereoselectivity by influencing conformational equilibria and kinetic selectivity. |

Experimental Workflow for Tandem Wittig-Aldol Reaction